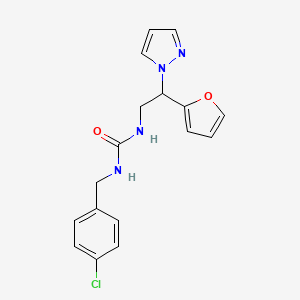
1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has been synthesized for scientific research purposes. It is a urea derivative that has shown potential in various studies due to its unique structure and properties. In
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting specific enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea has various biochemical and physiological effects. It has been shown to decrease inflammation, reduce tumor growth, improve glucose metabolism, and protect neurons from damage. These effects are likely due to the compound's ability to modulate specific cellular pathways and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea in lab experiments is its unique structure, which allows for specific interactions with cellular targets. Additionally, the compound has shown promising results in various studies, indicating its potential as a therapeutic agent. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are many future directions for research on 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea. One potential direction is to investigate its use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to optimize its use as an anti-inflammatory agent by further understanding its mechanism of action. Additionally, the compound could be further modified to improve its efficacy and reduce any potential side effects.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanamine in the presence of a base. The reaction results in the formation of the desired urea derivative. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea has been used in various scientific studies due to its potential as a therapeutic agent. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its effect on the central nervous system and as a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRPSUZLEYUCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


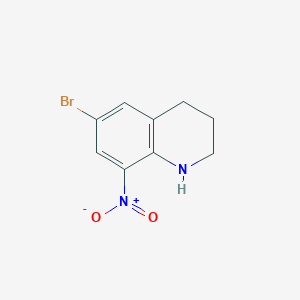

![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)

![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)

![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)
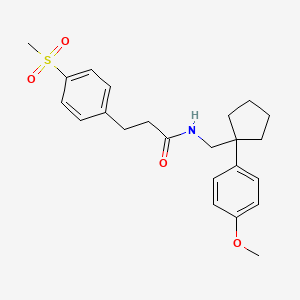
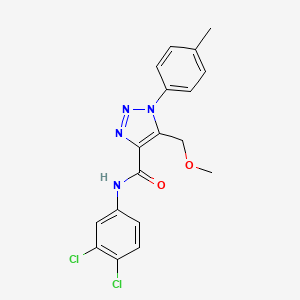

![N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2853433.png)
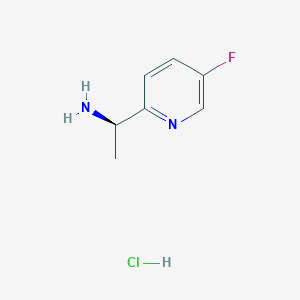
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)